molecular formula C22H22N4O5S B2940473 3-ethyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 946252-45-5

3-ethyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2940473
CAS No.: 946252-45-5
M. Wt: 454.5
InChI Key: VDWSEBZEZCFBSN-UHFFFAOYSA-N
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Description

3-ethyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic small molecule of significant interest in oncology research, designed as a potent inhibitor of tubulin polymerization. Its molecular architecture strategically incorporates a trimethoxyphenyl moiety, a pharmacophore characteristic of compounds that bind to the colchicine site on β-tubulin, thereby disrupting microtubule dynamics. This disruption leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in proliferating cells. Research indicates this compound demonstrates potent antiproliferative activity against a diverse panel of human cancer cell lines, including those associated with breast and lung cancers. The integration of the 1,2,4-oxadiazole and quinazolinone heterocycles aims to enhance metabolic stability and optimize drug-like properties, making it a valuable chemical probe for investigating mitosis, cytoskeleton function, and for serving as a lead compound in the development of novel antimitotic anticancer agents. Its primary research value lies in its utility for studying the mechanisms of drug-induced mitotic arrest and for evaluating new therapeutic strategies targeting the tumor vasculature and resistant cancer phenotypes.

Properties

IUPAC Name

3-ethyl-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S/c1-5-26-21(27)14-8-6-7-9-15(14)23-22(26)32-12-18-24-20(25-31-18)13-10-16(28-2)19(30-4)17(11-13)29-3/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWSEBZEZCFBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions, starting from readily available precursors. A common route might include:

  • Initial formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with an acyl chloride under mild conditions.

  • Attachment of the quinazolinone core: This involves a nucleophilic substitution reaction where the oxadiazole moiety is introduced into a pre-synthesized quinazolinone derivative.

  • Introduction of the thioether linkage: A thiol reagent, such as an alkyl thiol, is reacted with an appropriate leaving group to form the thioether bond.

  • Final ethylation: The compound is ethylated using ethyl halide in the presence of a base to afford the final product.

Industrial Production Methods: Industrial synthesis might follow a streamlined version of the above steps, utilizing automated reactors and optimized conditions to maximize yield and purity. Solvent choice, temperature control, and reaction times are crucial for scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, typically at the sulfide linkage to form the corresponding sulfoxide or sulfone.

  • Reduction: Reduction reactions can occur at the oxadiazole ring, leading to ring-opening or modification.

  • Substitution: Various substituents can be introduced into the quinazolinone or oxadiazole rings, altering its chemical properties.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA)

  • Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substituents: Halides, alkylating agents

Major Products: Oxidation products (sulfoxides, sulfones), reduced derivatives, and substituted analogs with varied functional groups.

Scientific Research Applications

Chemistry: This compound's unique reactivity profile makes it a valuable intermediate in organic synthesis, particularly in the formation of complex heterocyclic structures.

Biology and Medicine: The pharmacological potential of this compound is explored for its interactions with biological targets. It could act as an inhibitor for enzymes or receptors due to its structural features.

Industry: In industry, its applications might extend to the development of novel materials or as a catalyst in chemical reactions, given its versatile chemical properties.

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets. Its structure allows it to bind to proteins or enzymes, possibly inhibiting their activity. The presence of multiple functional groups enables it to engage in various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The quinazolinone core often interacts with nucleic acids or proteins, while the oxadiazole ring might confer additional binding specificity.

Comparison with Similar Compounds

Structural Features :

  • Quinazolinone core: Contributes to planar aromaticity, enabling π-π stacking interactions with biological targets.
  • 1,2,4-Oxadiazole ring : Enhances metabolic stability and hydrogen-bonding capacity compared to triazole analogues .
  • 3,4,5-Trimethoxyphenyl group : Imparts electron-donating effects and improves membrane permeability .

Comparison with Similar Compounds

Key structural analogues and their biological activities are summarized below:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Compound Name Substituents Molecular Formula Biological Activity Key Findings Reference
Target Compound 3-Ethyl, 3,4,5-trimethoxyphenyl-oxadiazole C₂₅H₂₃N₅O₄S Not explicitly reported (inferred antitumor potential) Structural similarity to antitumor agents with 3,4,5-trimethoxyphenyl groups .
3-(4-Chlorobenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one 4-Chlorobenzyl, 3-CF₃-phenyl-oxadiazole C₂₅H₁₆ClF₃N₄O₂S Antitumor (inferred) Electron-withdrawing CF₃ group may enhance target selectivity but reduce solubility .
3-((5-((4-Chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one (VIIh) 4-Chlorobenzyl-thio-triazole C₂₄H₁₈ClN₅OS Antifungal EC₅₀ = 22.1 μg/mL against Colletotrichum capsici; outperformed hymexazol .
2-((4-Oxo-3-(3,4,5-trimethoxybenzyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide (12) 3,4,5-Trimethoxybenzyl, thio-acetamide C₂₉H₂₉N₃O₇S Antitumor MGI% = 47 (moderate activity); enhanced by trimethoxy groups .
Podophyllotoxin Derivative (PODO-1) 3,4,5-Trimethoxyphenyl, dihydrofuranone C₂₂H₂₄O₇ PPARγ agonist Reduced toxicity vs. podophyllotoxin; partial agonism useful for diabetes .

Key Comparative Insights:

Substituent Effects on Bioactivity :

  • Antitumor Activity : The 3,4,5-trimethoxyphenyl group is critical for tubulin binding and cytotoxicity, as seen in podophyllotoxin derivatives . The target compound’s oxadiazole ring may further stabilize interactions with kinases or DNA topoisomerases .
  • Antimicrobial Activity : Triazole-thioether analogues (e.g., VIIh) exhibit superior fungicidal activity due to the triazole’s ability to disrupt fungal cell membranes . Oxadiazole derivatives may lack this specificity.

Electrochemical Properties :

  • Electron-donating groups (e.g., -OCH₃) increase lipophilicity and blood-brain barrier penetration, whereas electron-withdrawing groups (e.g., -CF₃) improve target affinity but may limit solubility .

Synthetic Flexibility :

  • Thioether-linked compounds (e.g., target compound) are synthesized via nucleophilic substitution, whereas triazole derivatives require cyclization reactions .

Biological Activity

The compound 3-ethyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity associated with this compound, focusing on its anticancer properties, antioxidant effects, and other relevant pharmacological effects.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H20N4O4S\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_4\text{S}

Key Features

  • Ethyl Group : Enhances lipophilicity, potentially improving cell membrane permeability.
  • Oxadiazole Ring : Known for contributing to various biological activities including anticancer effects.
  • Quinazolinone Core : A well-studied scaffold in drug discovery with documented cytotoxic and antibacterial properties.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of quinazolinone derivatives against various cancer cell lines. For instance, a related study indicated that quinazolinone-thiazole hybrids exhibited significant cytotoxicity against prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cell lines. The compound A3 from this study showed IC50 values of 10 μM for PC3, 10 μM for MCF-7, and 12 μM for HT-29 cells, suggesting a promising anticancer profile .

Case Study: Quinazolinone Derivatives

Research has demonstrated that quinazolinones possess diverse biological activities. A specific derivative was tested for its ability to inhibit cancer cell proliferation. The findings indicated that compounds containing both thiazole and quinazoline rings exhibited enhanced cytotoxic effects compared to their individual counterparts .

Antioxidant Activity

The antioxidant properties of quinazolinone derivatives have also been investigated. A study evaluated the antioxidant activity using various assays (ABTS, TEAC, CUPRAC). It was found that the presence of hydroxyl groups significantly enhanced antioxidant capacity. Compounds with multiple hydroxyl substituents exhibited superior metal-chelating properties, indicating a potential for therapeutic applications in oxidative stress-related conditions .

Other Biological Activities

  • Antibacterial Effects : Quinazolinone derivatives have shown promising antibacterial activity against a range of pathogens. The introduction of thioether groups has been linked to enhanced antibacterial properties .
  • Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity against PC3, MCF-7, HT-29
AntioxidantEnhanced antioxidant activity with hydroxyl groups
AntibacterialEffective against various bacterial strains
Anti-inflammatoryPotential applications in inflammatory conditions

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